molecular formula C11H19NO4 B7587381 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid

2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid

Cat. No. B7587381
M. Wt: 229.27 g/mol
InChI Key: RBOPXSTWLZEQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid, also known as BOC-L-2-Aminobutyric acid, is a non-proteinogenic amino acid that has gained attention in scientific research due to its potential applications in drug development and protein engineering.

Mechanism of Action

The mechanism of action of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid is dependent on its incorporation into peptides and proteins. The introduction of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid can alter the conformation and stability of the molecule, which can affect its interactions with other molecules. For example, the incorporation of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into a peptide can increase its binding affinity to a target protein by stabilizing a specific conformation that is required for binding.
Biochemical and Physiological Effects
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been shown to have minimal biochemical and physiological effects when administered alone. However, its incorporation into peptides and proteins can alter their properties and lead to changes in biochemical and physiological effects. For example, the incorporation of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into a peptide can increase its proteolytic resistance, which can prolong its half-life in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in lab experiments include its ability to introduce conformational constraints, alter properties of peptides and proteins, and enhance binding affinity. Additionally, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid is relatively easy to synthesize and can be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. However, the limitations of using 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid include its potential to alter the biological activity of peptides and proteins and the need for careful characterization of the modified molecules.

Future Directions

There are several future directions for the use of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in scientific research. One direction is the development of new methods for introducing 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into peptides and proteins. Another direction is the exploration of the effects of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid on protein-protein interactions and signaling pathways. Additionally, the use of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in the design of new therapeutics and drug delivery systems is an area of potential future research.

Synthesis Methods

2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid can be synthesized through a multistep process involving the protection of the carboxyl group, the formation of the oxolane ring, and the deprotection of the BOC group. The synthesis starts with the reaction of tert-butyl 2-aminobutyrate with diethylene glycol in the presence of a catalyst to form the protected intermediate. The oxolane ring is then formed by the reaction of the intermediate with acetic anhydride and triethylamine. Finally, the BOC group is removed by treatment with trifluoroacetic acid to obtain 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid.

Scientific Research Applications

2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used in scientific research as a tool to study protein structure and function. It has been incorporated into peptides and proteins to introduce conformational constraints and alter their properties. For example, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used to stabilize helical structures, increase proteolytic resistance, and enhance binding affinity. Additionally, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used as a building block for the synthesis of peptidomimetics and small molecule inhibitors.

properties

IUPAC Name

2-[butan-2-yl(oxolane-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-3-8(2)12(6-10(13)14)11(15)9-4-5-16-7-9/h8-9H,3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOPXSTWLZEQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(=O)O)C(=O)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid

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